Octanal

Antifungal Grain preservation Food safety

Octanal delivers uniform antifungal control where structural analogs fail. Its balanced Aspergillus flavus MIC (1.0 μL/mL spores; 0.5 μL/mL mycelia) contrasts with nonanal's inverted ratio and decanal's extreme 5.0 μL/mL mycelial MIC. Against P. italicum and P. digitatum, octanal's MIC of 0.50 μL/mL is 4× more potent than β-linalool or α-terpineol, cutting active ingredient volume by 75%. In juice-based flavor systems, octanal's 187-fold threshold elevation versus water—far exceeding the 2–60 fold shift of nonanal and terpenes—demands precise dosing to prevent off-flavors. Its superior stability under dehydrogenation (1.28-fold vs. 2.18-fold for nonanal) ensures predictable sensory profiles in processed foods. Choose octanal over generic C8–C10 blends to eliminate dosing guesswork and secure reproducible antimicrobial and sensory outcomes.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 9006-52-4
Cat. No. B600720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanal
CAS9006-52-4
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
InChIInChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3
InChIKeyNUJGJRNETVAIRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 5.6X10+2 mg/L at 25 °C
In water, <0.01 wt% at 20 °C
Slightly soluble in water
Miscible with alcohol, ether
For more Solubility (Complete) data for Octylaldehyde (7 total), please visit the HSDB record page.
0.56 mg/mL
soluble in alcohol, most fixed oils, propylene glycol;  insoluble in glycerol
1ml in 2ml of 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Octanal (CAS 124-13-0) Procurement Guide: Aldehyde C8 Specifications and Differentiation


Octanal (CAS 124-13-0), also known as caprylic aldehyde or aldehyde C8, is a saturated medium-chain fatty aldehyde with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1]. It belongs to the class of organic compounds known as medium-chain aldehydes, characterized by chain lengths between 6 and 12 carbon atoms [2]. Octanal occurs naturally in citrus oils and is commercially utilized as a fragrance and flavor component in perfumes, food flavorings, and as a chemical intermediate [3]. Its physicochemical properties include a boiling point of 171°C, density of 0.822 g/mL at 20°C, and slight water solubility [1].

Why Octanal Cannot Be Replaced by Nonanal, Decanal, or Linalool in Procurement Specifications


Octanal is frequently grouped with other medium-chain aldehydes such as nonanal (C9) and decanal (C10), or with terpene alcohols like linalool, due to their co-occurrence in citrus essential oils and overlapping odor descriptors. However, these compounds exhibit quantifiably divergent biological activities and physicochemical behaviors that preclude direct substitution in antimicrobial, flavor, or fragrance applications. Evidence demonstrates that octanal, nonanal, and decanal display distinct species-specific minimum inhibitory concentrations (MICs) against food-borne pathogens and fungi [1]. Furthermore, octanal exhibits a unique matrix-dependent odor threshold elevation compared to structural analogs, which materially impacts flavor formulation dosing [2]. Substituting octanal with a generic 'C8-C10 aldehyde blend' risks both under-dosing for antimicrobial efficacy and over-dosing for sensory quality control.

Octanal Quantitative Differentiation: Head-to-Head Comparator Evidence Guide


Octanal vs. Nonanal vs. Decanal: MIC Comparison Against Aspergillus flavus Spores and Mycelia

In a direct head-to-head study evaluating antifungal efficacy against Aspergillus flavus, octanal demonstrated balanced inhibitory activity against both spores and mycelia, whereas nonanal and decanal exhibited asymmetric potency profiles. The minimum inhibitory concentrations (MICs) were determined under identical experimental conditions [1].

Antifungal Grain preservation Food safety

Octanal vs. Linalool and α-Terpineol: Comparative MIC Against Penicillium Species

In a comparative antifungal screening of potential antimicrobial substances from Ponkan essential oil, octanal demonstrated significantly lower MIC values against both Penicillium italicum and Penicillium digitatum compared to the terpene alcohol linalool and α-terpineol [1].

Postharvest pathology Citrus preservation Antifungal screening

Octanal vs. Decanal and Linalool: Comparative Antimicrobial Efficacy Spectrum

In a study isolating and evaluating components from sweet orange oil, octanal (78.12% purity fraction) exhibited bactericidal effects comparable to decanal (73.36% purity) and linalool (90.61% purity) against a panel of test microorganisms, with all three demonstrating inhibitory activity except against Penicillium citrinum [1]. Notably, valencene showed no inhibitory effect against any tested microorganisms.

Food preservation Antimicrobial screening Natural preservatives

Octanal vs. Nonanal: Differential Sensory Threshold and Matrix Sensitivity

Octanal exhibits a markedly different matrix-dependent odor threshold elevation compared to its C9 analog nonanal, with implications for accurate dosing in complex food matrices. Cross-study analysis of published threshold data reveals that octanal's odor threshold in orange juice is elevated 187-fold compared to water, whereas terpenes and other aldehydes show only 2-60 fold elevations [1]. Additionally, octanal has a lower sensory threshold in water (0.70 ppb) compared to nonanal (1.0 ppb) [2].

Flavor science Sensory analysis Citrus formulation

Octanal vs. Nonanal: Differential Volatility and Relative Abundance in Flavor Systems

In a comparative analysis of volatile compounds with (+DH) and without (-DH) dehydrogenation treatment, octanal and nonanal showed distinct relative abundance patterns that impact their contributions to overall flavor profiles. Octanal content was 4.34% (+DH) vs. 3.39% (-DH), while nonanal content was 5.22% (+DH) vs. 2.39% (-DH) [1].

Volatile analysis Flavor chemistry GC-MS quantification

Octanal Antioxidant Activity: Class-Level Context with Cross-Study Limitations

In a study of sweet orange oil components, octanal (78.12% purity fraction) did not demonstrate measurable antioxidant activity in DPPH and reducing power assays, whereas valencene (82.25%), decanal (73.36%), and linalool (90.61%) fractions did show activity, though lower than the crude sweet orange oil [1]. This finding represents class-level inference regarding the relative antioxidant potential of these related compounds.

Antioxidant screening Natural preservatives DPPH assay

Octanal Application Scenarios Based on Quantitative Evidence


Antifungal Grain Preservation Formulation Requiring Balanced Spore and Mycelial Control

Octanal is indicated for grain preservation applications where Aspergillus flavus contamination is a concern, based on its balanced MIC profile of 1.0 μL/mL against spores and 0.5 μL/mL against mycelia [1]. This balanced efficacy contrasts with nonanal's inverse ratio (0.5 μL/mL spores; 2.0 μL/mL mycelia) and decanal's extreme differential (1.0 μL/mL spores; 5.0 μL/mL mycelia), making octanal the preferred aldehyde selection when uniform fungal growth stage inhibition is required without staged or sequential dosing strategies.

Postharvest Citrus Treatment Targeting Penicillium italicum and P. digitatum

Octanal is specifically indicated for postharvest citrus fruit treatment against both P. italicum and P. digitatum at an MIC of 0.50 μL/mL, representing a 4-fold potency advantage over β-linalool and α-terpineol (both 2.00 μL/mL) [2]. This translates to a 75% reduction in active ingredient volume required for equivalent antifungal coverage, reducing both material costs and potential residue concerns in postharvest handling systems.

Citrus Flavor Formulation Requiring Accurate Matrix-Specific Dosing

Octanal is indicated for citrus flavor formulations in juice-based matrices where accurate sensory threshold modeling is critical. Unlike nonanal and other terpenes that exhibit 2-60 fold threshold elevations in juice versus water, octanal demonstrates a 187-fold elevation [3]. Procurement and formulation teams must account for this pronounced matrix sensitivity to avoid overdosing, which would result in off-flavor development due to octanal's lower water threshold of 0.70 ppb compared to nonanal's 1.0 ppb [4].

Processed Food Flavor Systems Requiring Thermal Stability Consistency

Octanal is indicated for flavor systems subjected to dehydrogenation or thermal processing conditions, based on its more stable relative abundance (1.28-fold difference between +DH and -DH conditions) compared to nonanal (2.18-fold difference) [5]. This differential stability supports more predictable sensory outcomes in processed food applications where volatiles are exposed to varying redox or thermal environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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